molecular formula C29H46N2O7 B1245940 Kalimantacin C

Kalimantacin C

Cat. No. B1245940
M. Wt: 534.7 g/mol
InChI Key: VWVAAKIWHSCMIW-YHKKGOIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kalimantacin C is a fatty acid derivative isolated from the fermentation broth of Alcaligenes sp. YL-02632S. It is an antibiotic with antibacterial activity. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a carbamate ester, a fatty acid derivative, a monocarboxylic acid and a monocarboxylic acid amide.

Scientific Research Applications

Antibiotic Properties and Biological Activities

Kalimantacin C, along with Kalimantacin A and B, is identified as a novel antibiotic produced by Alcaligenes sp. YL-02632S. These antibiotics have shown promising results in inhibiting the growth of various strains of Staphylococcus aureus, including multiple-drug-resistant strains, making them significant in the fight against antibiotic resistance (Tokunaga et al., 1996). Another study also emphasizes the antibacterial properties of Kalimantacin C, highlighting its role in the development of new antimicrobial agents (Kamigiri et al., 1996).

Synthesis and Structural Analysis

The total synthesis of Kalimantacin A, which is structurally related to Kalimantacin C, has been achieved. This synthesis unlocks routes for further studies on Kalimantacin C and its analogues, facilitating structure-activity relationship studies and clinical evaluations (Davies et al., 2020).

Biosynthetic Pathways

A systematic analysis of the Kalimantacin biosynthetic assembly line has been conducted, providing insights into the substrate specificity and potential for engineering strains to produce Kalimantacin analogues, including Kalimantacin C (Uytterhoeven et al., 2015). Another study focused on the control of beta-branching in Kalimantacin biosynthesis, which is pivotal for understanding the intricate production mechanisms of Kalimantacin C (Walker et al., 2019).

Interaction and Resistance Mechanisms

Research on the Kalimantacin biosynthesis gene cluster has revealed protein-protein interactions in the entire assembly line, which is crucial for understanding the biosynthesis and potential resistance mechanisms of Kalimantacin C (Uytterhoeven et al., 2016). The mode of action of Kalimantacin antibiotics, including Kalimantacin C, as FabI inhibitors in Staphylococcus aureus has been elucidated, offering valuable insights into their antibacterial mechanism and resistance (Fage et al., 2020).

Clinical Potential

The identification of FabI as the antibacterial target in the kalimantacin/batumin biosynthesis operon, which includes Kalimantacin C, is significant for assessing the clinical potential of these antibiotics against Staphylococcus aureus (Mattheus et al., 2010).

properties

Product Name

Kalimantacin C

Molecular Formula

C29H46N2O7

Molecular Weight

534.7 g/mol

IUPAC Name

(2E,10Z,12E)-20-(3-carbamoyloxybutanoylamino)-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid

InChI

InChI=1S/C29H46N2O7/c1-20(13-22(3)14-23(4)16-28(35)36)11-9-7-6-8-10-12-21(2)15-25(32)18-26(33)19-31-27(34)17-24(5)38-29(30)37/h6-8,10,16,21-22,24,26,33H,1,9,11-15,17-19H2,2-5H3,(H2,30,37)(H,31,34)(H,35,36)/b7-6-,10-8+,23-16+

InChI Key

VWVAAKIWHSCMIW-YHKKGOIFSA-N

Isomeric SMILES

CC(C/C=C/C=C\CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O

Canonical SMILES

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O

synonyms

kalimantacin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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